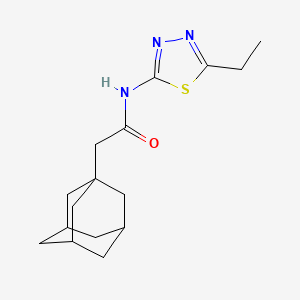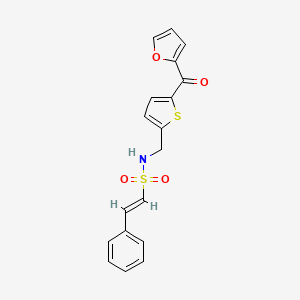![molecular formula C17H17N3O2S B2737886 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-41-2](/img/structure/B2737886.png)
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of research This compound features unique structural elements, including a methylsulfanyl group, a phenyl ring, and a tetrahydroquinoxalin-2-yl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common route includes:
Formation of the 3-oxo-1,2,3,4-tetrahydroquinoxaline nucleus: : This step may involve the cyclization of an appropriate diamine precursor with a carbonyl compound.
Coupling with a methylsulfanylphenyl group: : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the acetamide linkage.
Industrial Production Methods
In industrial settings, the production may involve scalable processes such as:
Optimized reaction conditions: : Including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Continuous flow chemistry: : For improved efficiency and scalability compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: : Potential reduction at the carbonyl group in the tetrahydroquinoxaline ring.
Substitution: : Electrophilic or nucleophilic substitution reactions at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation reagents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA).
Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution conditions: : Typically involve acidic or basic environments depending on the nature of the substituents.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced quinoxaline derivatives.
Substitution products: : Varied, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: : As a potential ligand in coordination chemistry.
Material Science: : Structural components in the design of advanced materials.
Biology
Enzyme Inhibition: : Potential use in studying enzyme mechanisms.
Signal Transduction: : As a probe in understanding cellular pathways.
Medicine
Drug Development: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer activities.
Pharmacodynamics: : Used in studying drug-receptor interactions.
Industry
Chemical Sensors: : Used in the development of sensors for detecting specific biological or chemical agents.
Polymer Chemistry: : Incorporated into polymers for enhancing properties like durability or reactivity.
Mécanisme D'action
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is believed to exert its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways may involve inhibition of enzyme activity by binding to active sites or modulation of receptor functions, altering signal transduction pathways crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
N-(2-methylphenyl)-2-(3-oxoquinoxalin-2-yl)acetamide: : Shares the acetamide and quinoxaline moieties but lacks the methylsulfanyl group.
N-(2-hydroxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: : Features a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide's uniqueness lies in the presence of the methylsulfanyl group, which can impart different chemical reactivity and potential biological activity compared to its analogues.
This detailed exploration highlights the multifaceted nature of this compound, from its synthesis to its diverse applications in scientific research.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOHTJHWHFIUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)



![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)
![4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2737823.png)

![N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2737825.png)

